2-Bromo-4-methyl-5-nitro-1H-imidazole
Overview
Description
2-Bromo-4-methyl-5-nitro-1H-imidazole is a chemical compound with the molecular formula C4H4BrN3O2 . It is a heterocyclic compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of 2-Bromo-4-methyl-5-nitro-1H-imidazole involves a two-step method. The first step is the dibromination of 4-nitroimidazole, followed by selective debromination using an in situ reductive deiodination strategy . This method is efficient, safe, and easy to scale up .Molecular Structure Analysis
The molecular structure of 2-Bromo-4-methyl-5-nitro-1H-imidazole consists of an imidazole ring substituted with a bromine atom, a methyl group, and a nitro group . The average mass of the molecule is 205.997 Da, and the monoisotopic mass is 204.948685 Da .Chemical Reactions Analysis
Imidazole compounds, including 2-Bromo-4-methyl-5-nitro-1H-imidazole, are key components in a variety of functional molecules and have a broad range of chemical and biological properties . They are used in the development of new drugs and show different biological activities .Physical And Chemical Properties Analysis
2-Bromo-4-methyl-5-nitro-1H-imidazole has a molecular weight of 206 g/mol . More specific physical and chemical properties such as density, melting point, and boiling point are not provided in the retrieved sources.Scientific Research Applications
Chemical Structure Analysis
2-Bromo-4-methyl-5-nitro-1H-imidazole has been studied for its chemical structure. For example, the reaction of 2,4-dibromo-1-methyl-5-nitro-imidazole with sodium methoxide in methanol or with potassium cyanide in DMSO leads to the nucleophilic substitution of the 2-bromine atom by methoxy or cyano group. The crystalline structures of these compounds have been determined, showcasing the compound's potential in chemical structure analysis and synthesis (Chauvière, Jaud, & Rameau, 1995).
Photochemical Behavior
The photochemical behavior of 2-methyl-5-nitro-1H-imidazoles in water-containing solutions has been investigated. This study contributes to the understanding of the compound's photochemical properties, which is crucial for applications in photochemistry and related fields (Pfoertner & Daly, 1987).
Synthesis Applications
The synthesis process of 2-Bromo-4-methyl-5-nitro-1H-imidazole has been explored, including methods like N-nitration, treatment with [15N]glycine, and hydrolysis processes. These studies are significant for the development of advanced synthesis techniques for specialized compounds (Suwiński & Szczepankiewicz, 1996).
Interaction with Amino Acids
Research has been conducted on the interaction of nitrohaloimidazoles with amino acids, leading to the synthesis of N-(4-nitro-5-imidazolyl)- and N-(5-nitro-4-imidazolyl)-substituted amino acids. This is relevant for biochemistry and pharmacology, where such interactions are critical (Kochergin et al., 1999).
Radical-Nucleophilic Substitution Reactions
The compound's anions have been shown to undergo SRN1 reactions with various halogeno-nitroalkanes, revealing its utility in studying radical-nucleophilic substitution reactions. This is important for organic chemistry and the synthesis of novel compounds (Adebayo, Bowman, & Salt, 1988).
Crystal Packing Studies
Crystal packing studies of 2-Bromo-4-methyl-5-nitro-1H-imidazole derivatives have been conducted. These studies are crucial in understanding the crystallography of such compounds, which is important for material science and pharmaceuticals (Wagner, Rwierczek, & Kubicki, 2007).
Safety And Hazards
While specific safety and hazard information for 2-Bromo-4-methyl-5-nitro-1H-imidazole is not available, it is generally recommended to avoid breathing dust/fume/gas/mist/vapors/spray of similar compounds. Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are advised .
properties
IUPAC Name |
2-bromo-4-methyl-5-nitro-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O2/c1-2-3(8(9)10)7-4(5)6-2/h1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKBPGXXQSCLLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=N1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50878716 | |
Record name | 2-BROMO-4-METHYL-5-NITRO-1H-IMIDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50878716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methyl-5-nitro-1H-imidazole | |
CAS RN |
105983-46-8 | |
Record name | 2-Bromo-4-methyl-5-nitro-1H-imidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105983468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-BROMO-4-METHYL-5-NITRO-1H-IMIDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50878716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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